2-Methyl-4-(pentafluorobenzoyl)pyridine
Description
Properties
IUPAC Name |
(2-methylpyridin-4-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-4-6(2-3-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWSHPFNCQZLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The primary synthetic approach to 2-Methyl-4-(pentafluorobenzoyl)pyridine involves the acylation of a methyl-substituted aminopyridine with a pentafluorobenzoyl derivative. This typically requires:
- Formation of an acyl chloride derivative of pentafluorobenzoic acid or a related activated acyl species.
- Nucleophilic acyl substitution reaction with the corresponding aminopyridine.
This method is consistent with established protocols for similar pyridine-based amides and ketones, where the acyl chloride intermediate is key for efficient coupling.
Acyl Chloride Intermediate Preparation
A common preparative step is converting the pentafluorobenzoic acid into its acyl chloride using reagents such as thionyl chloride (SOCl₂) in an inert atmosphere:
- The reaction is typically conducted in anhydrous dichloromethane or a similar solvent.
- A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
- The mixture is refluxed under nitrogen to avoid moisture and oxygen interference.
- After reaction completion, solvents and excess reagents are removed under reduced pressure.
This step yields the pentafluorobenzoyl chloride, a highly reactive electrophile suitable for subsequent coupling with aminopyridines.
Coupling with 2-Methylaminopyridine
The coupling reaction involves:
- Dissolving 2-methylaminopyridine in anhydrous solvent (e.g., dichloromethane).
- Adding triethylamine or another non-nucleophilic base to neutralize generated HCl.
- Slowly adding the pentafluorobenzoyl chloride to the amine solution under inert atmosphere.
- Stirring the reaction mixture at reflux or room temperature for extended periods (e.g., 12–24 hours) to ensure complete conversion.
- Work-up includes washing with aqueous sodium bicarbonate to remove acid impurities, drying over magnesium sulfate, and purification by column chromatography.
This method yields the desired this compound in moderate to good yields (typically 70–88%) depending on reaction conditions and purity of reagents.
Alternative Direct Coupling in Aqueous Media
Recent studies have demonstrated environmentally friendly alternatives for similar pyridine derivatives:
- Using sodium carbonate as a base in water, coupling of fenofibric acid derivatives with amines can proceed efficiently at room temperature.
- However, for heterocyclic amines like aminopyridines, which are less nucleophilic and prone to oxidation, the reaction must be conducted under dry, oxygen-free conditions to avoid side reactions.
- These conditions improve yield and purity without requiring organic solvents or extensive purification.
This method is scalable from milligrams to hundreds of grams and avoids extraction or crystallization steps, making it suitable for industrial applications.
Summary Table of Preparation Methods
| Step | Conditions/Details | Notes | Yield Range (%) |
|---|---|---|---|
| Acyl chloride formation | Pentafluorobenzoic acid + SOCl₂, reflux in DCM, DMF catalyst, N₂ atmosphere | Essential for activating the acid for coupling | Quantitative conversion |
| Coupling with aminopyridine | 2-Methylaminopyridine + pentafluorobenzoyl chloride, triethylamine base, reflux or RT, inert atmosphere | Requires dry, oxygen-free environment for best results | 70–88% (typical) |
| Aqueous base-mediated coupling | Aminopyridine + pentafluorobenzoic acid derivative, Na₂CO₃ base, water, room temperature, oxygen-free | Eco-friendly, scalable, avoids organic solvents | Nearly quantitative |
Research Findings and Considerations
- The nucleophilicity of the aminopyridine is critical; less nucleophilic amines require stringent dry and inert conditions to prevent hydrolysis and oxidation.
- The carboxylic acid group of pentafluorobenzoic acid derivatives shows low reactivity toward nucleophilic acyl substitution, necessitating activation to acyl chlorides.
- The reaction times vary from several minutes (in aqueous base methods) to 24 hours (in organic solvent reflux methods).
- Purification is typically achieved by column chromatography using ethyl acetate/dichloromethane mixtures.
- The methods are adaptable for large-scale synthesis without significant loss in yield or purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pentafluorobenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pentafluorobenzoyl group to a pentafluorobenzyl group.
Substitution: The fluorine atoms in the pentafluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of pentafluorobenzyl derivatives.
Substitution: Formation of substituted pentafluorobenzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that pyridine derivatives, including those similar to 2-Methyl-4-(pentafluorobenzoyl)pyridine, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including prostate and colon cancer cells. The structure-activity relationship (SAR) studies suggest that modifications at the pyridine nitrogen or the benzoyl position can enhance biological activity, making these compounds potential candidates for further development as anticancer agents .
Pharmaceutical Intermediates
this compound can serve as an intermediate in the synthesis of more complex pharmaceuticals. Its fluorinated nature is beneficial for improving the metabolic stability and bioavailability of drug candidates. For example, derivatives of trifluoromethylpyridine have been successfully utilized in the synthesis of drugs targeting various diseases, including Parkinson’s disease and certain cancers . The incorporation of fluorine atoms often enhances lipophilicity, which is crucial for drug design.
Agrochemical Applications
Pesticide Development
Fluorinated pyridines are increasingly used in the agrochemical industry due to their efficacy as active ingredients in pesticides. The introduction of fluorine atoms into organic compounds can significantly enhance their insecticidal and herbicidal properties. This compound could potentially be explored as a candidate for developing new agrochemicals aimed at pest control, leveraging its unique chemical characteristics to improve crop protection .
Herbicides
Research has shown that pyridine derivatives can act as effective herbicides. The specific structural features of this compound may allow it to interact favorably with plant enzymes or receptors involved in growth regulation, making it a candidate for herbicide formulation .
Material Science Applications
Functional Materials
The unique electronic properties of fluorinated compounds like this compound make them suitable for applications in material science. These compounds can be incorporated into polymers or other materials to impart desirable properties such as increased thermal stability or enhanced chemical resistance. This aspect is particularly relevant in the development of coatings or composites used in harsh environments .
Data Tables
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Anticancer agent development | Exhibits antiproliferative activity against cancer cell lines |
| Pharmaceutical Intermediates | Synthesis of drug candidates | Enhances metabolic stability and bioavailability |
| Agrochemicals | Development of pesticides and herbicides | Potential candidate for pest control formulations |
| Material Science | Incorporation into functional materials | Improves thermal stability and chemical resistance |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study synthesized a series of pyridine derivatives based on the structure of this compound and evaluated their antiproliferative effects on human prostate cancer cell lines (LNCaP). The results demonstrated that certain modifications led to over 90% inhibition at specific concentrations, indicating strong potential for future drug development .
Case Study 2: Agrochemical Potential
Research into the use of fluorinated pyridines in agrochemicals highlighted the effectiveness of similar compounds as herbicides. The study emphasized the importance of fluorine in enhancing biological activity against target pests while maintaining low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets. The pentafluorobenzoyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-benzoylpyridine: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.
4-(Pentafluorobenzoyl)pyridine: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
2-Methyl-4-(pentafluorobenzoyl)pyridine is unique due to the presence of both the methyl and pentafluorobenzoyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for specific applications in research and industry .
Biological Activity
2-Methyl-4-(pentafluorobenzoyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may impart various pharmacological properties, making it a subject of interest for researchers exploring novel therapeutic agents.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a pyridine ring substituted with a pentafluorobenzoyl group and a methyl group, which may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyridine moieties often exhibit diverse biological activities, including:
- Antitumor Activity : Pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications to the pyridine structure can enhance antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) .
- Antimicrobial Properties : Some pyridine derivatives demonstrate significant antimicrobial activity, potentially inhibiting bacterial growth through mechanisms such as enzyme inhibition .
- Anti-inflammatory Effects : Certain derivatives are explored for their capacity to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Antiproliferative Activity
A study evaluating various pyridine derivatives, including this compound, utilized the MTT assay to assess cytotoxicity against different cancer cell lines. The findings indicated that certain structural modifications significantly improved the antiproliferative activity of these compounds. For instance, derivatives with specific substituents exhibited lower IC50 values, indicating higher potency against targeted cancer cells .
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| This compound | HCT-116 | TBD | Potentially active against colon cancer |
| Other Pyridine Derivative 1 | HepG-2 | 0.069 | Strong anti-hepatocellular activity |
| Other Pyridine Derivative 2 | MCF-7 | 0.0046 | High potency against breast cancer |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with key enzymes involved in tumor progression or bacterial metabolism.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through various signaling pathways.
Molecular docking studies have suggested favorable binding interactions between this compound and target proteins associated with cancer cell proliferation .
Case Studies
Several case studies have highlighted the potential of pyridine derivatives in drug development:
- Antitumor Studies : A series of synthesized pyridinethione derivatives demonstrated significant activity against liver and colon cancer cells while showing low toxicity towards normal fibroblast cells, suggesting a promising safety profile for further development .
- Molecular Docking Analysis : Docking studies revealed that certain modifications to the pyridine structure could enhance binding affinity to target proteins, correlating with increased cytotoxicity .
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-4-(pentafluorobenzoyl)pyridine?
- Methodological Answer : The compound can be synthesized via two primary routes:
Acylation of pyridine derivatives : Reacting pentafluorobenzoyl chloride with a substituted pyridine under basic conditions (e.g., magnesium ethoxide or pyridine in dichloromethane) .
Enolate chemistry : Using diethyl malonate as a nucleophile with pentafluorobenzoyl chloride, followed by decarboxylation and functionalization of the pyridine ring .
Key Considerations :
- Reaction efficiency depends on the steric hindrance of the pyridine substrate.
- Use of anhydrous solvents and inert atmospheres is critical to avoid hydrolysis of the acyl chloride.
Data Comparison :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Acylation | 68–79 | ≥95% | 24–48 h |
| Enolate | 54–68 | 90–95% | 12–24 h |
| Source: Adapted from synthesis protocols in fluorinated diketones and boronic esters . |
Q. How is the structure of this compound validated?
- Methodological Answer : Structural confirmation involves:
- NMR Spectroscopy :
- NMR detects methyl and aromatic proton environments (e.g., δ 2.58 ppm for methyl groups; δ 7.4–8.1 ppm for pyridine and pentafluorophenyl protons) .
- NMR identifies fluorinated substituents (e.g., δ -138 to -152 ppm for pentafluorobenzoyl) .
- HPLC-MS : Validates purity (>95%) and molecular mass (e.g., [M+H] = 357.4) .
- X-ray crystallography : Resolves dihedral angles between pentafluorophenyl and pyridine rings (e.g., 63.64° between fluorinated groups) .
Advanced Research Questions
Q. How do pentafluorophenyl groups influence the reactivity of pyridine derivatives in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of pentafluorophenyl groups:
- Enhances electrophilicity : Facilitates Suzuki-Miyaura couplings by activating the pyridine ring toward boronic acid partners .
- Stabilizes intermediates : Fluorine substituents reduce electron density, stabilizing transition states in nucleophilic aromatic substitutions.
Case Study :
A boronic ester intermediate (4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine) achieved 79% yield in Suzuki coupling, attributed to pentafluorophenyl-enhanced reactivity .
Q. How to resolve discrepancies in NMR data when characterizing fluorinated derivatives?
- Methodological Answer : Common issues and solutions:
- Signal splitting : Fluorine atoms cause complex splitting in NMR. Use -decoupled NMR or 2D experiments (e.g., HSQC) .
- Dynamic effects : Rotameric equilibria in pentafluorobenzoyl groups broaden signals. Conduct variable-temperature NMR (e.g., -40°C to 25°C) to freeze conformers .
- Impurity identification : Compare experimental shifts with computational predictions (DFT calculations) to distinguish regioisomers .
Q. What strategies mitigate crystallization challenges in fluorinated pyridine derivatives?
- Methodological Answer :
- Co-crystallization : Use halogen-bond donors (e.g., 1,4-diiodotetrafluorobenzene) to direct packing via C–F⋯I interactions .
- Solvent screening : Test fluorophobic solvents (e.g., perfluorodecalin) to reduce solubility and promote nucleation.
- Seeding : Introduce microcrystals of analogous fluorinated compounds to template growth.
Example : A disordered pentafluorobenzoyl group in a related imide was resolved by refining occupancy ratios (0.773:0.227) in X-ray data .
Data Contradiction Analysis
Q. Why do enol content measurements vary between fluorinated and non-fluorinated analogs?
- Methodological Answer : Fluorination increases enolic character due to:
- Enhanced keto-enol equilibrium : Pentafluorophenyl groups stabilize enol tautomers via resonance (e.g., 54% enol in ethyl pentafluorobenzoylacetate vs. 22% in non-fluorinated analogs) .
- Steric effects : Bulky fluorine substituents destabilize keto forms, shifting equilibrium.
Validation : IR spectroscopy (O–H stretch at 3200 cm) and NMR (enol proton at δ 15–16 ppm) confirm tautomer ratios .
Functional Group Interactions
Q. How does the pentafluorobenzoyl group affect amphiphilic polymer coatings?
- Methodological Answer : In surface-grafted polymers (e.g., PHEMA brushes):
- Fluorophilicity : Pentafluorobenzoyl chloride modifies hydroxyl groups, creating hydrophobic domains.
- Self-assembly : Fluorinated chains phase-segregate, reducing surface energy (contact angle >100°) .
Protocol : React PHEMA with 80 mM pentafluorobenzoyl chloride in dichloromethane/pyridine (24 h, RT). Rinse with DCM and dry under N .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
